molecular formula C12H16O B3054218 6-Phenylhexan-3-one CAS No. 58977-36-9

6-Phenylhexan-3-one

Cat. No. B3054218
Key on ui cas rn: 58977-36-9
M. Wt: 176.25 g/mol
InChI Key: VYHIWVYNVGQASJ-UHFFFAOYSA-N
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Patent
US06710208B2

Procedure details

N-4-bromobenzyl-N-4-phenylbut-1-oyl-4-O-methylhydroxylamine)phenoxymethyl-copoly(styrene-1%-divinylbenzene)-resin (0.15 g, approx. 0.75 mmol/g 0.11 mmol) is suspended in diethyl ether (1 mL) and treated with 1 M solution of ethyl magnesium bromide in tetrahydrofuran (0.34 mL, 0.34 mmol). The reaction mixture is agitated for 18 hours, and then quenched by the addition of 2 M HCl (aq) (approx. pH 3 is obtained). The mixture is agitated for 30 minutes. Sodium sulfate is added and the mixture is filtered through a plug of silica gel, washed thoroughly with dichloromethane and concentrated to give of 6-phenylhexan-3-one. GC MS (EI) Area=97.1%, m/z 176.2 (M)+; MS (EI-LRP) m/z 176 (M)+; NMR (300 MHz, CDCl3) δ 1.02 (t, 3H), 1.9 (m, 2H), 2.4 (m, 4H) 2.6 (m, 2H), 7.2-7.3 (m, 5H).
[Compound]
Name
N-4-bromobenzyl-N-4-phenylbut-1-oyl-4-O-methylhydroxylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
phenoxymethyl-copoly(styrene-1%-divinylbenzene)
Quantity
0.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].[O:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1.S([O-])([O-])(=O)=O.[Na+].[Na+].C(O[CH2:20][CH3:21])C>>[C:21]1([CH2:9][CH2:8][CH2:7][C:6](=[O:5])[CH2:1][CH3:2])[CH:20]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
N-4-bromobenzyl-N-4-phenylbut-1-oyl-4-O-methylhydroxylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
phenoxymethyl-copoly(styrene-1%-divinylbenzene)
Quantity
0.15 g
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0.34 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is agitated for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of 2 M HCl (aq) (approx. pH 3
CUSTOM
Type
CUSTOM
Details
is obtained)
STIRRING
Type
STIRRING
Details
The mixture is agitated for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through a plug of silica gel
WASH
Type
WASH
Details
washed thoroughly with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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